

# 5-Oxorosuvastatin Methyl Ester: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: 5-Oxorosuvastatin methyl ester

Cat. No.: B124178

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An In-depth Guide to the Core Chemical Properties, Synthesis, and Analytical Characterization of a Key Rosuvastatin Intermediate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Oxorosuvastatin methyl ester** is a crucial intermediate in the synthesis of Rosuvastatin, a widely prescribed medication for the treatment of dyslipidemia.[1][2] As a statin, Rosuvastatin functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[3] The synthesis and purity of **5-Oxorosuvastatin methyl ester** are therefore of significant interest to pharmaceutical scientists and researchers involved in the development and manufacturing of Rosuvastatin. This technical guide provides a comprehensive overview of the known chemical properties, a generalized synthetic workflow, and the analytical characterization of **5-Oxorosuvastatin methyl ester**.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **5-Oxorosuvastatin methyl ester** are summarized in the table below. While specific quantitative data for properties such as melting and boiling points are not publicly available, they are typically detailed in the Certificate of Analysis (CoA) provided by suppliers.[1]

Property	Value	Source(s)
CAS Number	147118-39-6	[1][4]
Molecular Formula	C23H28FN3O6S	[1][4]
Molecular Weight	493.55 g/mol	[1][4]
Accurate Mass	493.1683	[5]
Appearance	Yellow Solid	
Solubility	Soluble in Methanol and DMSO	[4]
Storage Temperature	2-8 °C	[4]

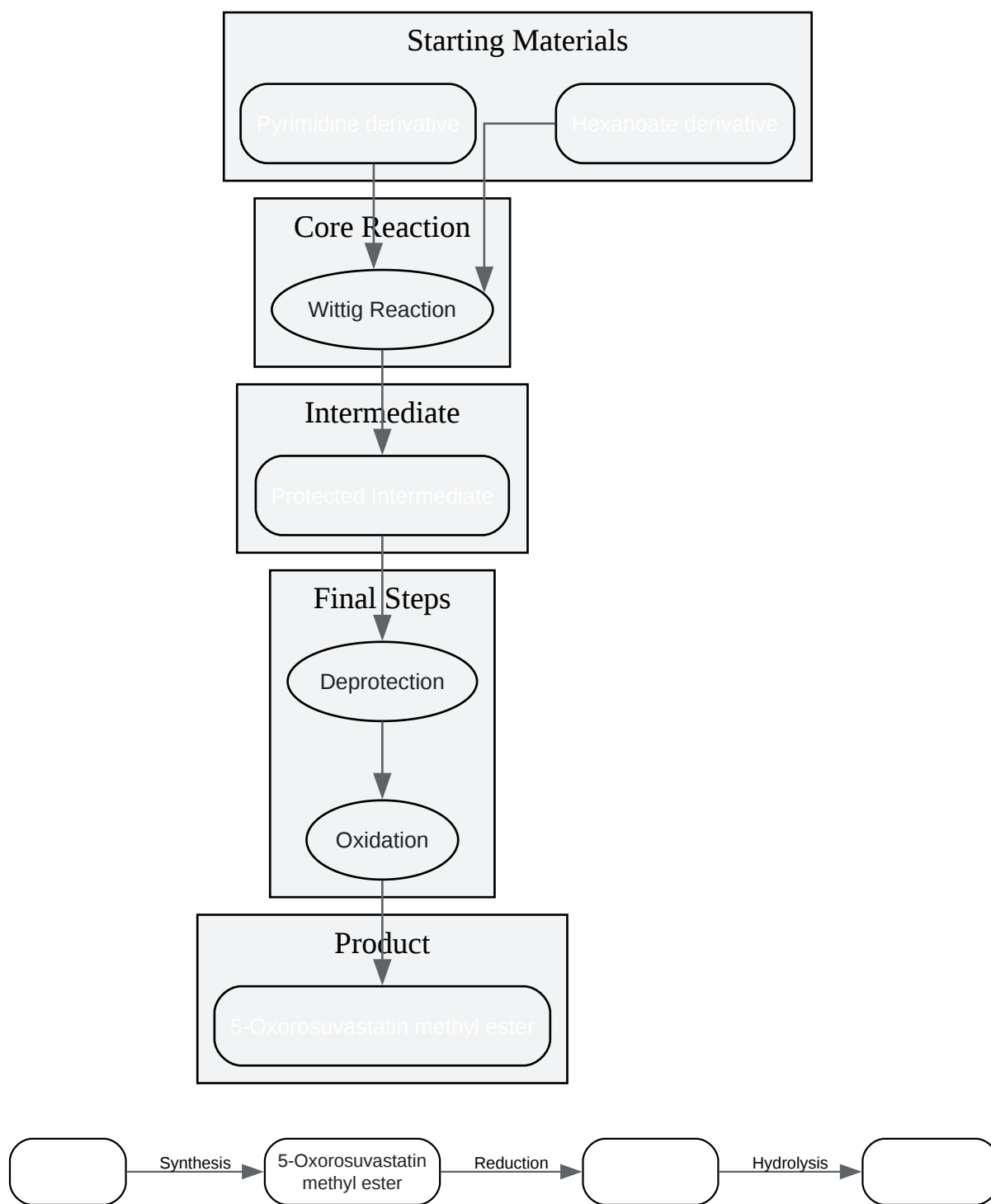
## Analytical Characterization

A comprehensive analytical characterization is essential for confirming the identity and purity of **5-Oxorosuvastatin methyl ester**. Standard analytical techniques employed for this purpose are listed below. The complete spectral data and chromatograms are typically provided in a comprehensive Certificate of Analysis (CoA) upon purchase of the compound from a chemical supplier.[1]

- <sup>1</sup>H Nuclear Magnetic Resonance (<sup>1</sup>H-NMR) Spectroscopy: Used to determine the molecular structure and confirm the presence of key functional groups.
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
- High-Performance Liquid Chromatography (HPLC): Employed to assess the purity of the compound.
- Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
- Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the compound.

## Experimental Protocols: A Generalized Synthetic Workflow

The synthesis of **5-Oxorosuvastatin methyl ester** is a key step in the overall synthesis of Rosuvastatin. While detailed, step-by-step proprietary protocols are not publicly available, a generalized workflow can be constructed based on the patent literature. The following diagram illustrates a representative synthetic pathway.[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)



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